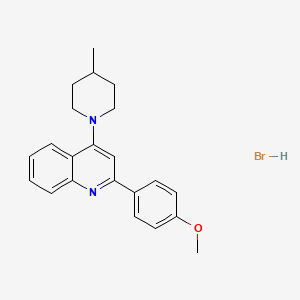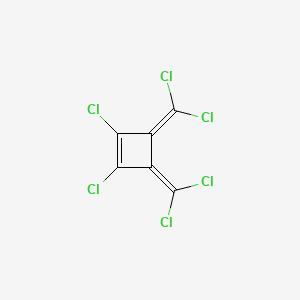
Octyl(triphenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl(triphenyl)silane: is an organosilicon compound characterized by the presence of an octyl group and three phenyl groups attached to a silicon atom. This compound is known for its unique chemical properties and versatility in various applications, particularly in the fields of chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Octyl(triphenyl)silane can be synthesized through a Grignard reaction involving ethyl bromide, octyltrichlorosilane, and phenylethylene . The reaction typically involves the following steps:
- Preparation of the Grignard reagent by reacting ethyl bromide with magnesium in anhydrous ether.
- Addition of octyltrichlorosilane to the Grignard reagent to form the intermediate.
- Reaction of the intermediate with phenylethylene to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: Octyl(triphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides under appropriate conditions.
Major Products Formed:
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes with reduced functional groups.
Substitution: Formation of substituted silanes with different functional groups.
Wissenschaftliche Forschungsanwendungen
Octyl(triphenyl)silane has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules and surfaces for biological studies.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of hydrophobic coatings and as a coupling agent in polymer chemistry.
Wirkmechanismus
The mechanism of action of octyl(triphenyl)silane involves its ability to form stable covalent bonds with various substrates. The silicon atom in the compound can interact with hydroxyl groups on surfaces, leading to the formation of siloxane bonds. This property is particularly useful in surface modification and the creation of hydrophobic coatings .
Vergleich Mit ähnlichen Verbindungen
Triethylsilane: Another organosilicon compound with three ethyl groups attached to a silicon atom.
Triethoxysilane: Contains three ethoxy groups attached to a silicon atom and is used in hydrosilylation reactions.
Tris(trimethylsilyl)silane: Known for its use as a reducing agent in organic synthesis.
Uniqueness of Octyl(triphenyl)silane: this compound is unique due to the presence of both an octyl group and three phenyl groups, which impart distinct chemical properties and reactivity. Its ability to form stable siloxane bonds makes it particularly valuable in surface modification and the creation of hydrophobic coatings .
Eigenschaften
CAS-Nummer |
17106-33-1 |
|---|---|
Molekularformel |
C26H32Si |
Molekulargewicht |
372.6 g/mol |
IUPAC-Name |
octyl(triphenyl)silane |
InChI |
InChI=1S/C26H32Si/c1-2-3-4-5-6-16-23-27(24-17-10-7-11-18-24,25-19-12-8-13-20-25)26-21-14-9-15-22-26/h7-15,17-22H,2-6,16,23H2,1H3 |
InChI-Schlüssel |
XBQHAKXEAHVCNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



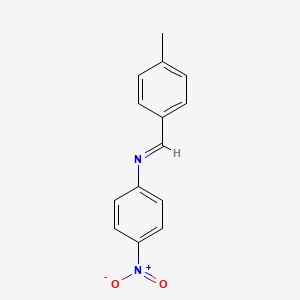
![2-methyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11951718.png)

![1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide](/img/structure/B11951728.png)

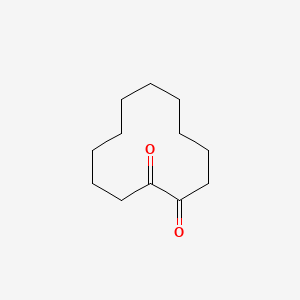
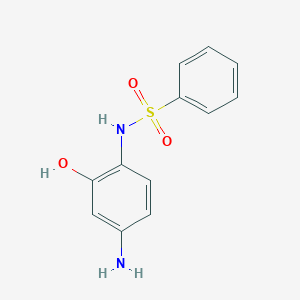
![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}hexanoyl)amino]-3-methylbutanoate](/img/structure/B11951742.png)

